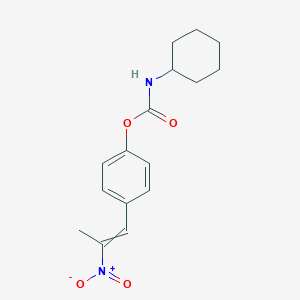
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate is a chemical compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a cyclohexylcarbamate moiety
Métodos De Preparación
The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine.
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form .
Análisis De Reacciones Químicas
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for this process are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine .
Aplicaciones Científicas De Investigación
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and pharmacology. It may exhibit properties such as antimicrobial or anticancer activity, although specific studies are needed to confirm these effects.
Mecanismo De Acción
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate can be compared with other similar compounds, such as phenyl-2-nitropropene and its derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity.
Similar compounds include:
- Phenyl-2-nitropropene
- 1-Phenyl-2-nitropropane
- 4-(2-Nitroprop-1-en-1-yl)phenyl thiocyanate
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
61126-41-8 |
|---|---|
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
[4-(2-nitroprop-1-enyl)phenyl] N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H20N2O4/c1-12(18(20)21)11-13-7-9-15(10-8-13)22-16(19)17-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,17,19) |
Clave InChI |
CVTADRZOZVFFJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)OC(=O)NC2CCCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


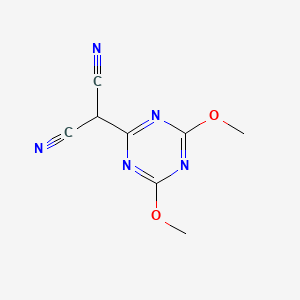

![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
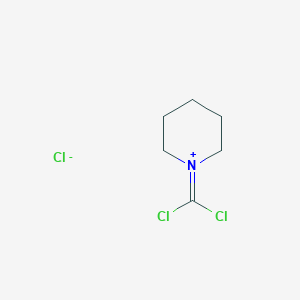

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
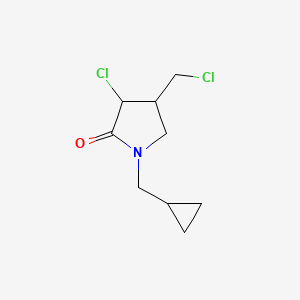
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)
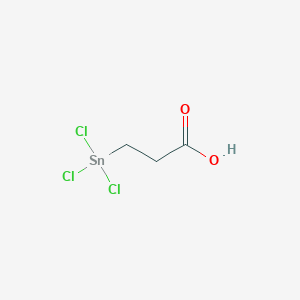
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
